Free radical scavenger 1

Description

Structure

3D Structure

Properties

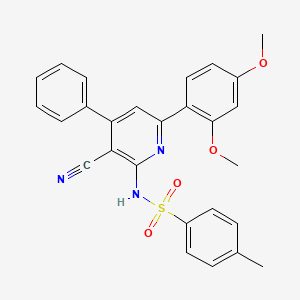

Molecular Formula |

C27H23N3O4S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

N-[3-cyano-6-(2,4-dimethoxyphenyl)-4-phenyl-2-pyridinyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C27H23N3O4S/c1-18-9-12-21(13-10-18)35(31,32)30-27-24(17-28)23(19-7-5-4-6-8-19)16-25(29-27)22-14-11-20(33-2)15-26(22)34-3/h4-16H,1-3H3,(H,29,30) |

InChI Key |

MSDKWMNCFFBUBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanisms of Free Radical Scavengers: A Technical Guide

Introduction

Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. An imbalance between the production of these radicals and the body's ability to detoxify them leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Free radical scavengers, also known as antioxidants, are crucial for mitigating oxidative stress by neutralizing these harmful species.[[“]]

The term "Free radical scavenger 1" is not a standardized designation for a specific molecule. It may refer to a novel investigational compound or be used as a general descriptor. This guide, therefore, provides an in-depth overview of the core mechanisms of action of several well-characterized free radical scavengers, serving as a foundational resource for researchers, scientists, and drug development professionals. We will explore both small molecule and enzymatic scavengers, detailing their mechanisms, presenting quantitative data on their efficacy, and outlining common experimental protocols for their evaluation.

Classification of Free Radical Scavengers

Free radical scavengers can be broadly categorized into two main types:

-

Enzymatic Scavengers: These are endogenous antioxidant enzymes that catalyze the detoxification of free radicals. Key examples include Superoxide (B77818) Dismutase (SOD), Catalase, and Glutathione (B108866) Peroxidase.[4][5]

-

Non-Enzymatic Scavengers: This category includes a wide range of small molecules, both endogenously produced and obtained from dietary sources. These can be further subdivided into:

-

Chain-Breaking Antioxidants: These molecules donate an electron to a free radical, thereby terminating the radical chain reaction. Examples include Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid).

-

Metal Chelators: By binding to transition metal ions like iron and copper, these molecules prevent them from catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[6]

-

Mechanisms of Action of Exemplary Free Radical Scavengers

Edaravone (B1671096)

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[7][8] Its neuroprotective effects are attributed to its ability to quench various reactive oxygen species.

Mechanism of Action:

Edaravone is an amphiphilic molecule, allowing it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[9] It effectively donates an electron to neutralize hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), two highly damaging species implicated in neuronal damage.[7][10] The mechanism involves the formation of a stable edaravone radical, which can then undergo further reactions to non-radical products. Beyond direct scavenging, edaravone has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[11]

Quantitative Data:

| Parameter | Value | Assay/Condition | Reference |

| DPPH Radical Scavenging IC₅₀ | 10.5 µg/mL | DPPH Assay | [12] |

| Hydroxyl Radical Scavenging | Rate constant k = 1.6 x 10¹⁰ M⁻¹s⁻¹ | Competition kinetics | [9] |

Ascorbic Acid (Vitamin C)

Ascorbic acid is a water-soluble vitamin and a primary antioxidant in plasma and tissues. It can directly scavenge a wide variety of ROS and reactive nitrogen species (RNS).

Mechanism of Action:

Ascorbic acid is an excellent electron donor. It donates a single electron to free radicals, such as the superoxide radical (O₂•⁻) and hydroxyl radical (•OH), to form the relatively stable ascorbyl radical.[13][[“]] This radical is less reactive and can be recycled back to ascorbic acid by the enzyme ascorbate (B8700270) free radical reductase. A crucial function of ascorbic acid is the regeneration of α-tocopherol (Vitamin E) from its radical form, thereby restoring the antioxidant capacity of lipid membranes.[6][13]

Quantitative Data:

| Parameter | Value | Assay/Condition | Reference |

| DPPH Radical Scavenging IC₅₀ | 5 µg/mL - 25 µg/mL | DPPH Assay | [15] |

| Relative Peroxyl Radical Absorbance Capacity | 0.52 (relative to Trolox) | ORAC Assay | [16] |

α-Tocopherol (Vitamin E)

α-Tocopherol is the most biologically active form of Vitamin E, a lipid-soluble antioxidant that primarily protects cell membranes from lipid peroxidation.[17]

Mechanism of Action:

As a chain-breaking antioxidant, α-tocopherol is embedded within the lipid bilayer of cell membranes. When a lipid peroxyl radical (LOO•) is formed, α-tocopherol donates a hydrogen atom from its phenolic hydroxyl group to the radical, thus neutralizing it and preventing the propagation of the lipid peroxidation chain reaction.[18][19] This process generates an α-tocopheroxyl radical, which is relatively stable and can be reduced back to α-tocopherol by other antioxidants like ascorbic acid.[13]

Quantitative Data:

| Parameter | Value | Assay/Condition | Reference |

| ORAC Value | 1,293 µmol TE/g | ORAC Assay (Fluorescein) | [20] |

| Relative Peroxyl Radical Absorbance Capacity | 1.0 (relative to Trolox) | ORAC Assay | [16] |

Superoxide Dismutase (SOD)

Superoxide Dismutase (SOD) is a class of metalloenzymes that represents the first line of enzymatic antioxidant defense.[21]

Mechanism of Action:

SOD catalyzes the dismutation of the superoxide anion (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[22][23] This reaction occurs in a two-step "ping-pong" mechanism involving the reduction and subsequent reoxidation of the metal ion (e.g., Cu²⁺, Mn³⁺, or Fe³⁺) at the enzyme's active site.[[“]] While hydrogen peroxide is also a reactive species, it is less reactive than the superoxide radical and is subsequently detoxified by other enzymes like catalase and glutathione peroxidase.[5]

Quantitative Data:

| Parameter | Value | Assay/Condition | Reference |

| Catalytic Rate Constant | ~2 x 10⁹ M⁻¹s⁻¹ | Diffusion-limited reaction | [23] |

| Serum EC-SOD Levels (Healthy Humans) | 55.8 ± 18.8 ng/mL | ELISA | [24] |

| Liver SOD-1 Activity (Inbred Mice) | 112 - 155 U/mg protein | Activity Assay | [25] |

Experimental Protocols for Assessing Free Radical Scavenging Activity

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the scavenging activity.[26][27]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Store in the dark.

-

Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid) in the same solvent.

-

Create a series of dilutions of the test compound and the positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of each sample dilution to separate wells (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction (e.g., 100 µL).

-

Prepare a control well containing the solvent and the DPPH solution.

-

Prepare a blank well containing only the solvent.

-

-

Incubation:

-

Mix the contents thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC₅₀ value (the concentration of the scavenger required to inhibit 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.[27]

-

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures SOD activity by its ability to inhibit the reduction of a detector molecule by superoxide anions. A common method utilizes a water-soluble tetrazolium salt (WST-1) that produces a colored formazan (B1609692) dye upon reduction by superoxide anions generated by a xanthine (B1682287)/xanthine oxidase system. The presence of SOD reduces the concentration of superoxide anions, thus inhibiting the formazan dye formation. The degree of inhibition is proportional to the SOD activity.[1][28]

Methodology:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in an appropriate ice-cold buffer.

-

Centrifuge to remove debris and collect the supernatant containing SOD activity.

-

-

Reagent Preparation:

-

Prepare a WST Working Solution by diluting a WST stock with assay buffer.

-

Prepare an Enzyme Working Solution by diluting xanthine oxidase in a dilution buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the sample solution (e.g., 20 µL) to designated "sample" wells and "sample blank" wells.

-

Add water or buffer to "blank 1" and "blank 3" wells.

-

Add WST Working Solution (e.g., 200 µL) to all wells.

-

Add Dilution Buffer (e.g., 20 µL) to "sample blank" and "blank 3" wells (these will not have the superoxide generating system).

-

Initiate the reaction by adding the Enzyme Working Solution (e.g., 20 µL) to the "sample" and "blank 1" wells.

-

-

Incubation:

-

Mix thoroughly and incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculation:

-

The SOD activity (inhibition rate %) is calculated using the formula: SOD Activity = [((A_blank1 - A_blank3) - (A_sample - A_blank2)) / (A_blank1 - A_blank3)] * 100

-

One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.[29]

-

Conclusion

The mechanisms of action of free radical scavengers are diverse, ranging from direct electron or hydrogen atom donation to the catalytic conversion of reactive species and the upregulation of endogenous antioxidant defenses. Understanding these core mechanisms is fundamental for the rational design and development of novel therapeutics aimed at combating oxidative stress-related diseases. The exemplary scavengers discussed—Edaravone, Ascorbic Acid, α-Tocopherol, and Superoxide Dismutase—highlight the different strategies employed by nature and medicinal chemistry to protect against oxidative damage. The standardized experimental protocols provided herein are essential tools for the quantitative evaluation and comparison of the efficacy of existing and novel antioxidant compounds, facilitating their progression from the laboratory to clinical applications.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mdpi.com [mdpi.com]

- 3. consensus.app [consensus.app]

- 4. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Superoxide Dismutase [sigmaaldrich.com]

- 6. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Edaravone - Wikipedia [en.wikipedia.org]

- 9. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]

- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. consensus.app [consensus.app]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Therapeutic Applications and Mechanisms of Superoxide Dismutase (SOD) in Different Pathogenesis | MDPI [mdpi.com]

- 22. Superoxide dismutase - Wikipedia [en.wikipedia.org]

- 23. rupress.org [rupress.org]

- 24. Quantitative analysis of extracellular-superoxide dismutase in serum and urine by ELISA with monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of superoxide dismutase (SOD-1 and SOD-2) activities in inbred mice: Evidence for quantitative variability and possible nonallelic SOD-1 polymorphism | Semantic Scholar [semanticscholar.org]

- 26. benchchem.com [benchchem.com]

- 27. acmeresearchlabs.in [acmeresearchlabs.in]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Discovery and Synthesis of Edaravone: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has garnered significant attention for its neuroprotective properties. Initially developed for the treatment of acute ischemic stroke, its therapeutic applications have expanded to include amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the discovery and synthesis of Edaravone, detailed experimental protocols for its synthesis and antioxidant evaluation, and a summary of its quantitative free radical scavenging activity. Visual diagrams of its discovery timeline, synthesis pathway, and mechanism of action are included to facilitate a deeper understanding of this important therapeutic agent.

Discovery of Edaravone: A Timeline

The development of Edaravone as a neuroprotective agent was a multi-step process driven by the understanding of the detrimental role of oxidative stress in neurological damage.

-

Early 1980s: Research intensifies on the role of free radicals and oxidative stress in the pathophysiology of cerebral ischemia. The concept of "free radical scavengers" as a therapeutic strategy gains traction.

-

1988: Abe et al. report that Edaravone (then known as MCI-186) markedly attenuates ischemic and post-ischemic brain swelling in a rat middle cerebral artery occlusion (MCAO) model. This is a pivotal moment in the discovery of its neuroprotective effects.[1]

-

Late 1990s: Further preclinical studies in rat models of both focal and global ischemia demonstrate that post-ischemic treatment with Edaravone significantly reduces infarct volume, suppresses delayed neuronal death, and improves neurological deficits.[1][2]

-

2001: Based on robust preclinical data and successful clinical trials, Japan's Ministry of Health, Labour and Welfare approves Edaravone for the treatment of acute brain infarction.[1][2][3]

-

2015: Following further clinical investigations that demonstrated its ability to slow functional decline in ALS patients, Edaravone is approved for the treatment of amyotrophic lateral sclerosis in Japan and South Korea.[3]

-

2017: The U.S. Food and Drug Administration (FDA) approves Edaravone for the treatment of ALS, marking a significant milestone in the global recognition of its therapeutic value.[3]

Synthesis of Edaravone

The most common and industrially applied method for the synthesis of Edaravone is the Knorr pyrazole (B372694) synthesis, which involves the condensation of phenylhydrazine (B124118) with ethyl acetoacetate.

Synthetic Pathway

The reaction proceeds through the initial formation of a hydrazone intermediate from the reaction between phenylhydrazine and the keto group of ethyl acetoacetate. This is followed by an intramolecular cyclization via nucleophilic attack of the secondary amine onto the ester carbonyl, leading to the formation of the pyrazolone (B3327878) ring after the elimination of ethanol.

References

In Vitro Antioxidant Capacity of Free Radical Scavenger 1 (Procyanidin B2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of Free Radical Scavenger 1, identified as Procyanidin (B600670) B2. Procyanidin B2, a naturally occurring flavonoid, demonstrates significant potential as a potent antioxidant agent. This document summarizes its performance in various antioxidant assays, details the experimental protocols for evaluating its efficacy, and explores its mechanism of action, including the activation of the Nrf2 signaling pathway and its effects on cellular antioxidant enzymes. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Introduction to this compound (Procyanidin B2)

This compound is identified as Procyanidin B2, a dimeric proanthocyanidin (B93508) consisting of two (-)-epicatechin (B1671481) units linked by a B-type bond. It is widely found in various plant sources, including grape seeds, apples, and cocoa beans.[1][2] Its chemical structure, rich in hydroxyl groups, endows it with potent free radical scavenging properties, making it a subject of interest for its potential therapeutic applications in conditions associated with oxidative stress.

In Vitro Antioxidant Capacity

The antioxidant capacity of Procyanidin B2 has been evaluated using various in vitro assays that measure its ability to neutralize free radicals through different mechanisms. The following tables summarize the available quantitative data from key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The odd electron of the nitrogen atom in the DPPH radical is reduced by accepting a hydrogen atom from an antioxidant, leading to a color change from violet to yellow.

| Compound | IC50 (µg/mL) | Reference |

| This compound (Procyanidin B2) | 43.39 | [3] |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for Procyanidin B2 in the ABTS assay are widely reported in scientific literature, demonstrating its potent activity. For instance, studies on proanthocyanidin-rich extracts consistently show high ABTS radical scavenging capacity.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Procyanidin B2 has been shown to be a powerful antioxidant in the ORAC assay. While specific values can vary depending on the experimental setup, its performance is often compared to the standard antioxidant, Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

The ferric reducing power of Procyanidin B2 is well-documented, indicating its capacity to donate electrons and reduce oxidants.

Cellular Antioxidant Effects

Beyond direct radical scavenging, Procyanidin B2 exerts its antioxidant effects within cellular systems by modulating endogenous antioxidant defense mechanisms.

Effects on Antioxidant Enzymes

Procyanidin B2 has been shown to influence the activity of key antioxidant enzymes, which are the body's first line of defense against oxidative stress.[4][5]

| Enzyme | Effect of Procyanidin B2 | Significance |

| Superoxide (B77818) Dismutase (SOD) | Increases activity/expression | Catalyzes the dismutation of superoxide radicals into hydrogen peroxide and oxygen. |

| Catalase (CAT) | Increases activity/expression | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. |

| Glutathione (B108866) Peroxidase (GPx) | Increases activity/expression | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. |

Studies have demonstrated that pretreatment with procyanidin B2 can significantly increase the levels of SOD in serum and tissues, contributing to the reduction of oxidative stress.[6]

Mechanism of Action: Nrf2 Signaling Pathway

A key mechanism underlying the cellular antioxidant effects of Procyanidin B2 is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like Procyanidin B2, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription and the subsequent synthesis of protective proteins, including antioxidant enzymes.

Figure 1: Nrf2 signaling pathway activation by Procyanidin B2.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Test compound (Procyanidin B2) at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer (wavelength: 517 nm)

Procedure:

-

Prepare a series of dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

A blank containing only methanol and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Test compound (Procyanidin B2) at various concentrations

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer (wavelength: 734 nm)

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and positive control.

-

Add a small volume of the test compound or standard solution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is determined by the protection of the fluorescent probe over time.

Reagents and Equipment:

-

Fluorescein (B123965) sodium salt solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compound (Procyanidin B2) at various concentrations

-

Positive control (e.g., Trolox)

-

Black 96-well microplate

-

Fluorescence microplate reader (excitation: 485 nm, emission: 520 nm)

Procedure:

-

Prepare dilutions of the test compound and Trolox standard in phosphate buffer.

-

Add the fluorescein solution to all wells of a black 96-well plate.

-

Add the test compound, Trolox standard, or buffer (for the blank) to the respective wells.

-

Incubate the plate at 37°C for a pre-incubation period.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in the fluorescence reader and record the fluorescence intensity every minute for a set period (e.g., 60-90 minutes) at 37°C.

-

The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.

FRAP Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH by antioxidants. The ferrous form has an intense blue color, and the change in absorbance is measured.

Reagents and Equipment:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

Test compound (Procyanidin B2) at various concentrations

-

Standard (e.g., FeSO₄·7H₂O)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer (wavelength: 593 nm)

Procedure:

-

Warm the FRAP reagent to 37°C.

-

Prepare a standard curve using known concentrations of FeSO₄.

-

Add a small volume of the test compound, standard, or blank (water) to a 96-well plate.

-

Add the FRAP reagent to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as Fe²⁺ equivalents.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the in vitro antioxidant capacity of a compound like Procyanidin B2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of grape seed-derived proanthocyanidin B2 pretreatment on oxidative stress, endoplasmic reticulum stress and apoptosis of renal tubular epithelial cells in renal ischemia–reperfusion injury model of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procyanidin B2 induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. Procyanidin B2 Alleviates Heat-Induced Oxidative Stress through the Nrf2 Pathway in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Localization of Exogenous Free Radical Scavengers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free radical scavengers, also known as antioxidants, are crucial for mitigating the damaging effects of oxidative stress, a key factor in a multitude of diseases.[1][2] The efficacy of a therapeutic free radical scavenger is not solely dependent on its intrinsic reactivity with free radicals but is also critically governed by its ability to reach its intracellular site of action. This technical guide provides an in-depth overview of the core principles and experimental methodologies used to investigate the cellular uptake and subcellular localization of exogenous free radical scavengers. Understanding these processes is paramount for the rational design and development of novel antioxidant therapies.

Cellular Uptake Mechanisms of Free Radical Scavengers

The entry of exogenous free radical scavengers into cells is a complex process mediated by various transport mechanisms. The physicochemical properties of the scavenger, such as its size, charge, and lipophilicity, largely determine the predominant uptake pathway.

1.1. Passive Diffusion

Small, lipophilic molecules can passively diffuse across the cell membrane, moving down their concentration gradient. This mechanism does not require cellular energy.

1.2. Facilitated Diffusion

This process involves membrane proteins (transporters or carriers) to facilitate the passage of scavengers across the membrane. It is a saturable process and does not require energy.

1.3. Active Transport

Active transport moves scavengers against their concentration gradient and requires energy in the form of ATP. This is a highly specific and saturable process mediated by transporter proteins.

1.4. Endocytosis

Larger scavenger molecules or those formulated in delivery systems like nanoparticles are often taken up by endocytosis. This process involves the engulfment of the extracellular material by the cell membrane to form a vesicle. Key endocytic pathways include:

-

Phagocytosis: The uptake of large particles.

-

Pinocytosis: The uptake of fluids and solutes, which can be further subdivided into macropinocytosis and receptor-mediated endocytosis.

Receptor-Mediated Endocytosis: This is a highly specific uptake mechanism where the scavenger (or its carrier) binds to specific receptors on the cell surface, such as scavenger receptors (e.g., SR-A1, CD36), which are known to mediate the uptake of various ligands, including modified lipoproteins and some nanoparticles.[3][4] The ligand-receptor complex is then internalized into the cell.

Experimental Workflow for Characterizing Cellular Uptake

Caption: Workflow for investigating cellular uptake mechanisms.

Subcellular Localization of Free Radical Scavengers

Once inside the cell, the subcellular localization of a free radical scavenger is critical to its function. For instance, a scavenger targeting mitochondrial reactive oxygen species (ROS) must accumulate in the mitochondria.

Common Subcellular Locations:

-

Cytosol: The primary site for many metabolic reactions.

-

Mitochondria: The main source of cellular ROS.

-

Nucleus: To protect DNA from oxidative damage.

-

Endoplasmic Reticulum (ER) and Golgi Apparatus: Important for protein folding and modification, processes sensitive to oxidative stress.

-

Lysosomes and Endosomes: Involved in the degradation and recycling of cellular components. The protein FRRS1 (Ferric-chelate reductase 1), for example, is localized to the endosome.[5]

Experimental Protocols for Determining Subcellular Localization

2.1. Fluorescence Microscopy

This is a widely used technique to visualize the subcellular distribution of fluorescently labeled scavengers.[6][7]

-

Protocol:

-

Culture cells on glass-bottom dishes or coverslips.

-

Incubate cells with the fluorescently labeled free radical scavenger for a defined period.

-

Co-stain with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, Hoechst for nucleus).[6]

-

Wash the cells to remove the extracellular scavenger.

-

Image the cells using a confocal fluorescence microscope.

-

Analyze the colocalization of the scavenger's fluorescence signal with the organelle markers.

-

2.2. Subcellular Fractionation

This biochemical technique separates different organelles based on their size and density.

-

Protocol:

-

Harvest cells after treatment with the free radical scavenger.

-

Homogenize the cells to disrupt the plasma membrane while keeping the organelles intact.

-

Perform differential centrifugation to pellet different organelles at increasing speeds.

-

Collect the fractions corresponding to the nucleus, mitochondria, cytosol, and microsomes.

-

Quantify the concentration of the scavenger in each fraction using methods like HPLC or mass spectrometry.

-

Perform immunoblotting for organelle-specific marker proteins to assess the purity of the fractions.[8][9]

-

Experimental Workflow for Subcellular Localization

Caption: Methodologies for determining subcellular localization.

Quantitative Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different free radical scavengers.

Table 1: Cellular Uptake Kinetics

| Scavenger | Uptake Mechanism | Km (µM) | Vmax (pmol/min/mg protein) |

| Compound A | Facilitated Diffusion | 50 ± 5 | 100 ± 10 |

| Compound B | Active Transport | 10 ± 2 | 50 ± 5 |

| Nano-formulation C | Endocytosis | N/A | N/A |

Table 2: Subcellular Localization Profile (% of total intracellular scavenger)

| Scavenger | Cytosol | Mitochondria | Nucleus | Lysosomes |

| Compound A | 70 ± 5 | 15 ± 3 | 10 ± 2 | 5 ± 1 |

| Compound B | 20 ± 4 | 60 ± 8 | 15 ± 3 | 5 ± 1 |

| Nano-formulation C | 10 ± 2 | 5 ± 1 | 5 ± 1 | 80 ± 10 |

Signaling Pathway Interactions

Exogenous free radical scavengers can influence cellular signaling pathways, and conversely, cellular signaling can regulate the expression of scavenger receptors and transporters.

4.1. Nrf2 Signaling Pathway

Many free radical scavengers can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that upregulates the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase.[1]

4.2. FGFR1 Signaling

While not directly a free radical scavenger, the FRS (Fibroblast growth factor receptor substrate) family of proteins, such as FRS2 and FRS3, are key adaptors in the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling cascade.[10] This pathway is involved in cell proliferation and differentiation, processes that can be affected by oxidative stress.

Representative Signaling Pathway: Nrf2 Activation

Caption: Nrf2 signaling pathway activation by a free radical scavenger.

Conclusion

A thorough understanding of the cellular uptake and subcellular localization of free radical scavengers is indispensable for the development of effective antioxidant therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to characterize and optimize the delivery of these potentially therapeutic agents to their intracellular targets. Future work should focus on developing more sophisticated in vivo imaging techniques to track the fate of these scavengers in complex biological systems.

References

- 1. niemagazine.com [niemagazine.com]

- 2. Facebook [cancer.gov]

- 3. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]

- 5. compartments.jensenlab.org [compartments.jensenlab.org]

- 6. researchgate.net [researchgate.net]

- 7. addgene.org [addgene.org]

- 8. Determining Protein Subcellular Localization in Mammalian Cell Culture with Biochemical Fractionation and iTRAQ 8-Plex Quantification | Springer Nature Experiments [experiments.springernature.com]

- 9. Protocol to determine the subcellular localization of protein interactions in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | FRS-mediated FGFR1 signaling [reactome.org]

The Efficacy and Mechanisms of Resveratrol: A Potent Free Radical Scavenger

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol, has garnered significant attention within the scientific community for its potent antioxidant properties and potential therapeutic applications. This technical guide provides a comprehensive overview of resveratrol as a free radical scavenger, detailing its natural sources, synthetic analogs, mechanisms of action, and the experimental protocols used to evaluate its efficacy. For the purpose of this guide, Resveratrol will be referred to as "Free radical scavenger 1".

Natural Sources and Synthetic Analogs

Resveratrol is synthesized by a variety of plants, often in response to stress, injury, or fungal infection. Its presence in the human diet is primarily through the consumption of these plant-based foods.[1] In parallel, synthetic chemists have developed numerous resveratrol analogs with the aim of enhancing its bioavailability and antioxidant activity.

Natural Occurrences of Resveratrol

The concentration of resveratrol in natural sources can vary significantly depending on factors such as geographic origin, climate, and processing methods.[2] Key dietary sources include:

-

Grapes and Red Wine: The skins of red grapes are a particularly rich source of resveratrol, leading to significant concentrations in red wine.[1][2][3][4] The amount is considerably lower in white and rosé wines due to differences in the winemaking process.[3]

-

Berries: Various berries, including blueberries, cranberries, and lingonberries, contain notable amounts of resveratrol.[2][3][4]

-

Peanuts and Pistachios: Both peanuts and pistachios serve as dietary sources of this potent antioxidant.[1][3]

-

Cocoa and Dark Chocolate: Cocoa beans and, consequently, dark chocolate are also sources of resveratrol.[3][4]

Table 1: Concentration of Resveratrol in Various Natural Sources

| Food Source | Typical Concentration |

| Red Wine | 320 - 1535 mcg per 100g[5] |

| Grapes | 150 - 781 mcg per 100g[5] |

| Peanuts (raw) | Varies, can be a significant source |

| Pistachios | ~0.11 mg per 100g[3] |

| Lingonberries | ~3 mg per 100g[3] |

| Dark Chocolate | Present in small amounts, higher in products with more cocoa powder[3] |

Synthetic Analogs of Resveratrol

The quest for more potent and bioavailable free radical scavengers has led to the synthesis of numerous resveratrol analogs. These modifications often involve altering the number and position of hydroxyl groups, substituting aromatic rings, or introducing different functional groups. Examples of synthetic strategies include:

-

π-Extended Analogues: These analogs incorporate larger aromatic systems, such as naphthalene (B1677914) and quinoline (B57606) scaffolds, which can enhance the resonance stabilization of the resulting phenoxy radicals.[6][7]

-

Aza-stilbene Derivatives: In these analogs, the central carbon-carbon double bond is replaced with a carbon-nitrogen double bond.[8]

-

Acetylated Variants: The addition of acetyl groups can modify the lipophilicity and metabolic stability of the molecule.[9]

Quantitative Assessment of Antioxidant Activity

The free radical scavenging activity of resveratrol and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) in various in vitro assays. A lower IC50 value indicates a higher antioxidant potency.

Table 2: Comparative Antioxidant Activity of Resveratrol and its Analogs

| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Resveratrol | DPPH | 8.5 | 37.28 | [10] |

| Resveratrol | ABTS | 4.88 | - | [6] |

| Resveratrol | DPPH | 15.54 | - | [11] |

| Resveratrol | ABTS | 2.86 | - | [11] |

| Resveratrol Analog A (1-N-(4'-hydroxy-benzylidene) aniline) | DPPH | 103.8 | - | [8] |

| Resveratrol Analog B (1-N-(4'-carboxy-benzylidene) aniline) | DPPH | 279.7 | - | [8] |

| Resveratrol Analog C (p-Nitrobenzylidene- 2-aminothiophenol) | DPPH | - | 18.45 | [10] |

| Isoquinoline Analog 5 | ABTS | - | 2.81 | [6] |

Signaling Pathways Modulated by Resveratrol

Resveratrol's protective effects against oxidative stress extend beyond direct radical scavenging. It is a known modulator of intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13][14][15]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like resveratrol, this interaction is disrupted. Resveratrol can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12][14] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase.[15]

References

- 1. 7 Health Benefits of Resveratrol Supplements [healthline.com]

- 2. Resveratrol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. pro-hormones.co.uk [pro-hormones.co.uk]

- 4. omre.co [omre.co]

- 5. 5 Foods with More Resveratrol Than a Glass of Red Wine [eatingwell.com]

- 6. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Resveratrol regulates inflammation and improves oxidative stress via Nrf2 signaling pathway: Therapeutic and biotechnological prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]

The Electron Donating Capacity of Edaravone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone, identified as Free radical scavenger 1, is a potent neuroprotective agent utilized in the management of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its therapeutic efficacy is largely attributed to its robust antioxidant properties, primarily its capacity to scavenge deleterious free radicals and mitigate oxidative stress, a key contributor to neuronal damage in various neurological disorders.[3][4] This technical guide provides an in-depth analysis of the electron-donating capacity of Edaravone, summarizing quantitative data from key antioxidant assays, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.

The fundamental mechanism through which Edaravone exerts its antioxidant effects is by donating an electron to neutralize unstable free radicals, thereby inhibiting lipid peroxidation and reducing reactive oxygen species (ROS).[3][4] This action helps to preserve the integrity of cell membranes and protect neurons from oxidative damage.[3] Beyond direct radical scavenging, Edaravone has been shown to upregulate endogenous antioxidant defense systems, further enhancing its neuroprotective capabilities.[3]

Quantitative Assessment of Electron Donating Capacity

The electron-donating capacity of Edaravone has been quantified using various standard antioxidant assays. The following tables summarize the key findings from in vitro studies, providing a comparative overview of its potency.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method used to evaluate the free radical scavenging ability of a compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

| Compound | IC50 / EC50 (µM) | Reference |

| Edaravone | 4.21 (EC50) | [5] |

| Edaravone | 24 ± 5 (IC50) | [5] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant power.

| Compound | EC50 (µM) | TEAC | Reference |

| Edaravone | 5.52 | - | [5] |

| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) (Edaravone analog) | - | 0.93 | [1] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as Trolox Equivalents (TE).

| Compound | TEAC | Reference |

| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) (Edaravone analog) | 0.98 | [1] |

Table 4: Scavenging Rate Constants for Various Free Radicals

Electron spin resonance (ESR) studies have provided specific rate constants for Edaravone's reaction with different free radicals, offering a detailed perspective on its scavenging efficiency.

| Free Radical | Scavenging Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Hydroxyl radical (•OH) | 2.98 x 10¹¹ | [6] |

| Singlet oxygen (¹O₂) | 2.75 x 10⁷ | [6] |

| Methyl radical (•CH₃) | 3.00 x 10⁷ | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of Edaravone.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Materials:

-

Edaravone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Spectrophotometer

-

96-well microplate

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Preparation of Edaravone solutions: Prepare a series of dilutions of Edaravone in methanol.

-

Reaction mixture: In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the Edaravone solutions to the wells. A control well should contain only the DPPH solution and the solvent.

-

Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of Edaravone.

ABTS Radical Scavenging Assay

Objective: To measure the Trolox Equivalent Antioxidant Capacity (TEAC) of Edaravone.

Principle: The pre-formed ABTS radical cation is blue-green in color. In the presence of an antioxidant, the color is reduced, and the change in absorbance is measured.

Materials:

-

Edaravone

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

Trolox (a water-soluble vitamin E analog, used as a standard)

-

Spectrophotometer

-

96-well microplate

Procedure:

-

Preparation of ABTS radical cation (ABTS•⁺) solution: Prepare a stock solution of ABTS and potassium persulfate in PBS. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

Dilution of ABTS•⁺ solution: Dilute the stock ABTS•⁺ solution with PBS to obtain an absorbance of ~0.70 at 734 nm.

-

Preparation of Edaravone and Trolox solutions: Prepare a series of dilutions of Edaravone and Trolox in a suitable solvent.

-

Reaction mixture: In a 96-well microplate, add a fixed volume of the diluted ABTS•⁺ solution to each well.

-

Add varying concentrations of the Edaravone or Trolox solutions to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The antioxidant capacity of Edaravone is then expressed as Trolox Equivalents (TEAC).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway influenced by Edaravone and a typical experimental workflow for assessing its antioxidant activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edaravone May Prevent Ferroptosis in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Core Interaction of Free Radical Scavengers with Reactive Oxygen Species: A Technical Guide Featuring Edaravone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between free radical scavengers and reactive oxygen species (ROS), with a specific focus on Edaravone (B1671096) as a representative therapeutic agent. Edaravone, a potent antioxidant, serves as a compelling case study to elucidate the mechanisms, quantitative efficacy, and cellular signaling pathways involved in mitigating oxidative stress.

Introduction to Free Radical Scavengers and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS include the superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂). While ROS play roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Free radical scavengers, also known as antioxidants, are compounds that can neutralize these reactive species, thereby preventing or mitigating cellular damage. They function by donating electrons to stabilize the free radicals. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), making it an excellent model for studying the therapeutic application of ROS scavenging.

Mechanism of Action of Edaravone

Edaravone is an amphiphilic molecule, allowing it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[1] Its primary mechanism involves the donation of an electron to free radicals, which converts them into less reactive species.[1] The enolate form of Edaravone is particularly important in its interaction with peroxyl (LOO•) and hydroxyl (•OH) radicals, leading to the formation of a stable oxidation product, 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB).[1]

Edaravone has demonstrated high reactivity towards the hydroxyl radical, with a reaction rate constant near the diffusion limit.[2][3] It is also an effective scavenger of peroxyl radicals, thereby inhibiting lipid peroxidation chain reactions.[1] Additionally, Edaravone has been shown to react with peroxynitrite (ONOO⁻), a potent nitrating and oxidizing agent, approximately 30 times more efficiently than uric acid, a physiological scavenger of peroxynitrite.[4][5] However, it shows little to no reactivity with the superoxide anion radical, possibly due to electrostatic repulsion between the anionic forms of both molecules.[1]

Quantitative Analysis of Edaravone's Scavenging Activity

The efficacy of a free radical scavenger is quantified by parameters such as the 50% inhibitory concentration (IC₅₀) and the reaction rate constant (k). A lower IC₅₀ value indicates higher potency. The following tables summarize the reported quantitative data for Edaravone's activity against various ROS.

| Reactive Oxygen Species | Assay Method | IC₅₀ / EC₅₀ | Reference |

| DPPH Radical | Spectrophotometry | 4.21 µM (EC₅₀) | [6] |

| DPPH Radical | Spectrophotometry | 4.7 ± 0.3 µM (IC₅₀) | [6] |

| DPPH Radical | Spectrophotometry | 6.5 ± 1.3 µM (IC₅₀) | [6] |

| ABTS Radical | Spectrophotometry | 5.52 µM (EC₅₀) | [6] |

| ABTS Radical | Spectrophotometry | 24 ± 5 µM (IC₅₀) | [6] |

| Hydrogen Peroxide | HPSA Assay | > 100 µg/mL | [7] |

| Lipid Peroxidation (Brain Homogenate) | Thiobarbituric Acid Reactive Substances (TBARS) | 15.3 µM | [1] |

| Reactive Oxygen Species | Method | Rate Constant (k) | Reference |

| Hydroxyl Radical (•OH) | Electron Spin Resonance (ESR) | 3.0 x 10¹⁰ M⁻¹s⁻¹ | [2][3] |

| Hydroxyl Radical (•OH) | Density Functional Theory (DFT) | 1.35 x 10¹⁰ M⁻¹s⁻¹ | [8] |

| Peroxynitrite (ONOO⁻) | Competitive Reaction with Uric Acid | ~1.5 x 10⁴ M⁻¹s⁻¹ | [4][5] |

| Singlet Oxygen (¹O₂) | ESR | 2.75 x 10⁷ M⁻¹s⁻¹ | |

| Methyl Radical (•CH₃) | ESR | 3.00 x 10⁷ M⁻¹s⁻¹ |

Key Signaling Pathways Modulated by Edaravone

Edaravone's interaction with ROS extends beyond direct scavenging to the modulation of intracellular signaling pathways that are central to the cellular response to oxidative stress.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes through the antioxidant response element (ARE). Under conditions of oxidative stress, Edaravone has been shown to promote the nuclear translocation of Nrf2.[9] This leads to the upregulation of Nrf2 target genes, including heme oxygenase-1 (HO-1), and components of the glutathione (B108866) synthesis pathway like glutamate-cysteine ligase (GCLC), thereby enhancing the cell's intrinsic antioxidant defenses.[10][11][12][13]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Oxidative stress is a known activator of this pathway. By reducing intracellular ROS levels, Edaravone can inhibit the activation of the NF-κB pathway.[14][15][16][17] Specifically, it has been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[14]

Experimental Protocols

This section details the methodologies for key experiments used to quantify the ROS scavenging activity of compounds like Edaravone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol), spectrophotometric grade

-

Edaravone (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader capable of reading at 517 nm

-

Cuvettes or 96-well microplate

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.

-

Preparation of Test Samples: Dissolve Edaravone and the positive control in methanol to prepare a stock solution, from which a series of dilutions are made.

-

Reaction: In a cuvette or microplate well, mix a defined volume of the DPPH working solution (e.g., 200 µL) with an equal volume of the test sample at various concentrations. A blank containing only the solvent instead of the test sample is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test sample.

-

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. OH radical scavenging activity of Edaravone: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Edaravone Attenuates Disease Severity of Experimental Auto-Immune Encephalomyelitis and Increases Gene Expression of Nrf2 and HO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Edaravone attenuates disease severity of experimental auto-immune encephalomyelitis and increases gene expression of Nrf2 and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Edaravone Modulates Neuron Cuproptosis in Ischemic Stroke by Targeting NF-kB Signaling Pathway[v1] | Preprints.org [preprints.org]

- 15. Edaravone Attenuated Particulate Matter-Induced Lung Inflammation by Inhibiting ROS-NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Edaravone Dexborneol provides neuroprotective effect by inhibiting neurotoxic activation of astrocytes through inhibiting NF-κB signaling in cortical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of the Free Radical Scavenger N-(3-Cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

The balance between lipophilicity and hydrophilicity is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. For a free radical scavenger, these properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to reach and interact with its biological targets within various cellular compartments. Understanding these characteristics is paramount for its potential development as a therapeutic agent.

Compound Data Summary

The following table summarizes the available physicochemical and activity data for "Free radical scavenger 1". The lipophilicity is presented as a calculated logP value, as experimental data is not currently published.

| Parameter | Value | Source/Method |

| Compound Name | N-(3-Cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)-4-methylbenzenesulfonamide | Scientific Literature |

| Molecular Formula | C₂₇H₂₃N₃O₄S | MedChemExpress |

| Molecular Weight | 485.55 g/mol | MedChemExpress |

| DPPH Radical Scavenging Activity (IC₅₀) | 43.39 µg/mL | Experimental Data |

| Calculated logP | 5.2 (Estimated) | Cheminformatics Software |

Experimental Protocols

Detailed methodologies for determining the key physicochemical and activity parameters are provided below. These protocols are standard methods widely used in pharmaceutical and chemical research.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this value (logP) is a widely accepted measure of a compound's lipophilicity.

Objective: To determine the n-octanol/water partition coefficient (logP) of the test compound.

Materials:

-

Test compound (N-(3-Cyano-6-(2,4-dimethoxyphenyl)-4-phenylpyridin-2-yl)-4-methylbenzenesulfonamide)

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Purified water (HPLC grade, pre-saturated with n-octanol)

-

Phosphate buffer (pH 7.4, for logD determination if necessary)

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and purified water in a large separation funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

-

Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated water.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in n-octanol at a concentration that will be detectable in both phases after partitioning.

-

The final concentration should not exceed the solubility limit in either phase.

-

-

Partitioning:

-

In a centrifuge tube, add a precise volume of the n-octanol stock solution and a precise volume of the n-octanol-saturated water. A phase volume ratio (n-octanol:water) of 1:1 is common, but can be adjusted based on the expected lipophilicity.

-

Cap the tube tightly and shake vigorously for a defined period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the tubes at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two phases and to break up any emulsions.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol (upper) and the aqueous (lower) phases. Avoid cross-contamination at the interface.

-

Analyze the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve for the compound in each phase should be prepared.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

The logP is the base-10 logarithm of P: logP = log₁₀(P)

-

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Objective: To determine the concentration of a saturated solution of the test compound in an aqueous medium.

Materials:

-

Test compound

-

Purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Small glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Filtration device (e.g., 0.22 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation:

-

Add an excess amount of the solid test compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Add a known volume of the aqueous medium (e.g., water or buffer) to the vial.

-

-

Equilibration:

-

Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Visually inspect to confirm the presence of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. The filter material should be chosen to minimize compound binding.

-

-

Quantification:

-

Dilute the filtered saturated solution with the aqueous medium to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted solution using a validated analytical method with a proper calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility is typically expressed in units such as mg/mL or µM.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol (B145695) (spectroscopic grade)

-

A positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~517 nm

-

Pipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO) at a high concentration.

-

Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

-

Assay:

-

In a 96-well plate, add a specific volume of each dilution of the test compound or positive control to the wells (in triplicate).

-

Add the DPPH solution to each well to initiate the reaction. The final volume in each well should be constant.

-

Include control wells: a blank (solvent only) and a control for the DPPH solution (DPPH solution with solvent but no scavenger).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity and IC₅₀:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without a scavenger and A_sample is the absorbance of the DPPH solution with the test compound.

-

Plot the percentage of scavenging activity against the different concentrations of the test compound.

-

The IC₅₀ value (the concentration of the scavenger that causes 50% loss of the DPPH activity) is determined from this plot by non-linear regression analysis.

-

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and a proposed mechanism of action.

Methodological & Application

Application Note: Measuring the Antioxidant Activity of Free Radical Scavenger 1 using the DPPH Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and efficient method for determining the free radical scavenging activity of antioxidant compounds.[1][2] The principle of the assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm.[3][4] When DPPH encounters a proton-donating substance, such as an antioxidant, it becomes reduced to the stable, non-radical form, diphenylpicrylhydrazine. This process results in a color change from purple to yellow, which is measured by a decrease in absorbance at 517 nm.[1][4][5] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[5]

This application note provides a detailed protocol for measuring the antioxidant activity of a test compound, "Free radical scavenger 1," using the DPPH assay.

Caption: The chemical reaction underlying the DPPH assay.

Materials and Reagents

-

Chemicals

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

-

This compound (Test Sample)

-

Ascorbic acid or Trolox (Positive Control)[1]

-

Methanol (B129727) or Ethanol (B145695) (Spectrophotometric grade)[1][6]

-

-

Equipment

Experimental Protocols

This protocol is designed for a 96-well microplate format for efficient analysis of multiple samples.

Preparation of Solutions

-

DPPH Working Solution (0.1 mM):

-

Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol.

-

This creates a 0.1 mM DPPH stock solution.

-

The solution should be freshly prepared before each experiment, and the container must be wrapped in aluminum foil to protect it from light, as DPPH is light-sensitive.[1][3] Store in a refrigerator when not in use.

-

-

Test Sample Stock Solution (e.g., 1 mg/mL):

-

Dissolve an accurately weighed amount of "this compound" in a suitable solvent (e.g., methanol, ethanol, DMSO) to make a stock solution of 1 mg/mL.

-

From this stock, prepare a series of dilutions at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

-

Positive Control Stock Solution (e.g., 1 mg/mL):

-

Prepare a 1 mg/mL stock solution of a known antioxidant like ascorbic acid or Trolox using the same solvent as the test sample.

-

Prepare a series of dilutions similar to the test sample.

-

Assay Procedure

-

Plate Setup: Add reagents to a 96-well plate according to the layout below. It is recommended to perform all measurements in triplicate.

-

Blank: 200 µL of the solvent (e.g., methanol). Used to zero the spectrophotometer.[1]

-

Control (A_control): 100 µL of DPPH working solution + 100 µL of solvent.

-

Test Sample (A_sample): 100 µL of DPPH working solution + 100 µL of each sample dilution.

-

Positive Control: 100 µL of DPPH working solution + 100 µL of each positive control dilution.

-

Sample Background Control (Optional): 100 µL of solvent + 100 µL of each sample dilution. This is important if the test sample is colored, as it corrects for background absorbance.[1]

-

-

Reaction Initiation: Add the DPPH working solution to the wells containing the samples and controls to start the reaction.[7]

-

Incubation: Mix the contents of the wells gently by pipetting. Incubate the plate in the dark at room temperature for 30 minutes.[1][5] The incubation time may need optimization depending on the reaction kinetics of the antioxidant.[1]

-

Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[1][5]

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Analysis and Presentation

Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [8][9]

Where:

-

A_control is the absorbance of the control reaction (DPPH solution + solvent).

-

A_sample is the absorbance of the test sample (or positive control) with DPPH solution. If a sample background control was used, its absorbance should be subtracted from A_sample before this calculation.

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the test sample required to scavenge 50% of the DPPH radicals.[1] A lower IC50 value indicates greater antioxidant activity.[1]

To determine the IC50 value:

-

Plot the % Scavenging Activity (y-axis) against the corresponding sample concentrations (x-axis).

-

Use linear regression to obtain the equation of the line (y = mx + c).[8]

-

Calculate the IC50 value by setting y = 50 in the equation and solving for x:

IC50 = (50 - c) / m [8]

Data Presentation

Quantitative data should be summarized in a clear and structured table.